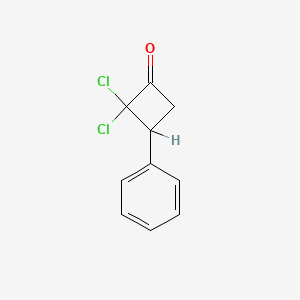

Cyclobutanone, 2,2-dichloro-3-phenyl-

Description

Cyclobutanones as Versatile Synthons in Chemical Research

Cyclobutanones, four-membered cyclic ketones, are highly valued as versatile synthons in organic synthesis. Their inherent ring strain, a consequence of the deviation from ideal bond angles, makes them susceptible to a variety of ring-opening and ring-expansion reactions. This reactivity allows for their transformation into a diverse array of acyclic and larger cyclic structures, which are often challenging to synthesize through other methods. Furthermore, the carbonyl group in cyclobutanones provides a handle for a wide range of chemical modifications, including nucleophilic additions, reductions, and functional group interconversions.

Significance of Halogenation in Cyclobutanone (B123998) Reactivity and Synthetic Utility

The introduction of halogen atoms onto the cyclobutanone scaffold significantly modulates its chemical reactivity and enhances its synthetic utility. Halogenation, particularly at the α-position to the carbonyl group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Moreover, the presence of halogens can influence the regioselectivity and stereoselectivity of subsequent reactions. For instance, α,α-dihalogenated cyclobutanones are precursors to a variety of other functionalized cyclobutanones and can undergo reductive dehalogenation or participate in ring-opening reactions under specific conditions.

Overview of 2,2-Dichloro-3-phenylcyclobutanone as a Key Research Target

Within the class of halogenated cyclobutanones, 2,2-dichloro-3-phenylcyclobutanone has emerged as a compound of interest. Its structure combines the inherent strain of the cyclobutanone ring with the electronic effects of two chlorine atoms and the steric and electronic influence of a phenyl group. This combination of features makes it a valuable intermediate for the synthesis of other important organic molecules, most notably 3-phenylcyclobutanone (B1345705). The study of its synthesis and reactivity provides insights into the broader applications of halogenated cyclobutanones in the construction of complex organic frameworks.

The primary route to synthesizing 2,2-dichloro-3-phenylcyclobutanone is through the [2+2] cycloaddition of dichloroketene (B1203229) with styrene (B11656). Dichloroketene is typically generated in situ from a suitable precursor, such as dichloroacetyl chloride, in the presence of a base. This highly reactive ketene (B1206846) then undergoes a cycloaddition reaction with the alkene bond of styrene to form the four-membered ring.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Dichloroketene (generated in situ) | Styrene | 2,2-Dichloro-3-phenylcyclobutanone |

A significant aspect of the chemistry of 2,2-dichloro-3-phenylcyclobutanone is its role as a precursor to 3-phenylcyclobutanone. This transformation is typically achieved through a reduction reaction, where the two chlorine atoms are removed. This reductive dehalogenation can be accomplished using various reagents, with zinc in acetic acid being a commonly employed method.

The stereochemistry of the reduction of 3-substituted cyclobutanones is an area of active research. Studies on the reduction of 3-phenylcyclobutanone have shown that the stereochemical outcome is influenced by the nature of the reducing agent and the reaction conditions. The hydride attack can occur from either the same face (syn) or the opposite face (anti) as the phenyl substituent, leading to cis or trans isomers of the corresponding cyclobutanol (B46151), respectively. Experimental and computational studies have indicated a preference for the anti-facial attack of the hydride, leading predominantly to the cis alcohol. orgsyn.org

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13866-28-9 | |

| Molecular Formula | C10H8Cl2O | |

| Molecular Weight | 215.08 g/mol |

Due to the limited availability of detailed experimental and spectroscopic data for 2,2-dichloro-3-phenylcyclobutanone in the public domain, the following table presents data for the closely related and more extensively studied compound, 3-phenylcyclobutanone, to provide context for the properties of this class of molecules.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52784-31-3 | nih.gov |

| Molecular Formula | C10H10O | nih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-3-phenylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSRXSVLHDRDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1=O)(Cl)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407783 | |

| Record name | Cyclobutanone, 2,2-dichloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13866-28-9 | |

| Record name | Cyclobutanone, 2,2-dichloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Transformations Involving 2,2 Dichloro 3 Phenylcyclobutanone

Ring Contraction Rearrangements

Ring contraction is a predominant transformation for halogenated cyclobutanones, leading to the formation of smaller, often highly functionalized cyclic systems. These rearrangements are of significant interest in organic synthesis for their ability to construct complex molecular architectures. illinois.edunih.govnih.gov

Favorskii and Quasi-Favorskii Rearrangements

The Favorskii rearrangement is a well-established reaction of α-halo ketones in the presence of a base, which typically results in a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com This reaction and its variants are central to the understanding of the reactivity of 2,2-dichloro-3-phenylcyclobutanone.

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgchemistry-reaction.com In the case of β-halo ketones, such as derivatives of 2,2-dichloro-3-phenylcyclobutanone, the analogous reaction is termed a homo-Favorskii rearrangement. This process is thought to proceed through a cyclobutanone (B123998) intermediate, which is analogous to the cyclopropanone in the traditional Favorskii rearrangement. wikipedia.org The reaction is initiated by a base, which abstracts a proton to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack to displace a halide, forming the strained bicyclic intermediate. Subsequent nucleophilic attack by the base on the carbonyl group of the intermediate leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final ring-contracted product. wikipedia.orgadichemistry.com The direction of the ring opening is governed by the stability of the resulting carbanion. ddugu.ac.inyoutube.com

The regioselectivity of the ring-opening of the cyclopropanone intermediate is a critical aspect of the Favorskii rearrangement. The nucleophilic base attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent cleavage of one of the internal C-C bonds of the original cyclopropanone ring is directed by the formation of the more stable carbanion. adichemistry.comddugu.ac.in Factors influencing carbanion stability, such as the presence of electron-withdrawing groups or the degree of substitution, therefore play a crucial role in determining the structure of the final product. ddugu.ac.inyoutube.com For instance, in unsymmetrical cyclopropanones, the ring will open to place the negative charge on the carbon atom that can best accommodate it. adichemistry.com

| Intermediate | Attacking Nucleophile | Site of Ring Opening | Resulting Carbanion | Product Type |

| Cyclopropanone | Hydroxide (B78521) | Less substituted carbon | More stable carbanion | Carboxylic acid |

| Cyclopropanone | Alkoxide | Less substituted carbon | More stable carbanion | Ester |

| Cyclopropanone | Amine | Less substituted carbon | More stable carbanion | Amide |

In cases where enolization is not possible, an alternative mechanism known as the quasi-Favorskii rearrangement (or semi-benzilic acid rearrangement) occurs. wikipedia.orgmychemblog.com This pathway is particularly relevant for α-halo ketones lacking α'-hydrogens. The reaction is initiated by the nucleophilic addition of the base to the carbonyl group, forming a tetrahedral intermediate. This is followed by a concerted 1,2-migration of an adjacent carbon and the displacement of the halide ion. mychemblog.com The stereochemistry of the migrating group is retained during this process. Studies on the quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols have provided significant insights into the stereoselectivity of this transformation. acs.org The stereochemical outcome is dictated by the requirement for the migrating bond to be anti-periplanar to the leaving group in the transition state. nih.gov This stereoelectronic requirement ensures a high degree of stereocontrol in the formation of the new carbon-carbon bond. nih.gov

Other Base-Catalyzed Ring Contractions of Halogenated Cyclobutanones

Beyond the classic Favorskii and quasi-Favorskii rearrangements, other base-catalyzed ring contractions of halogenated cyclobutanones have been observed. These reactions may proceed through different mechanistic pathways, but they all share the common feature of transforming a four-membered ring into a three-membered ring. The specific reaction conditions, including the nature of the base and the solvent, can significantly influence the outcome of these reactions.

Ring Opening Reactions

Thermal Ring Opening of Halocyclobutanols

The thermal transformation of halocyclobutanols, which are accessible from the corresponding 2-halocyclobutanones, represents a significant pathway for ring cleavage. Research into this area has shown that upon reduction of the ketone functionality to a tertiary alcohol, the resulting 2-halocyclobutanol can undergo a thermal ring-opening reaction. researchgate.net This process is distinct from the pericyclic electrocyclic reactions seen in cyclobutenes, which are governed by Woodward-Hoffmann rules. uomustansiriyah.edu.iqyoutube.comlibretexts.org

The mechanism for the thermal ring-opening of these cyclobutanols is proposed to proceed not through a concerted electrocyclic pathway, but via a rearrangement. For instance, studies on 1-substituted 2-bromocyclobutan-1-ols have demonstrated their thermal conversion into γ-substituted butyrophenones. researchgate.net Depending on the specific structure of the starting cyclobutanol (B46151), different products can be formed, indicating a complex mechanistic landscape influenced by the substitution pattern. researchgate.net This transformation highlights a method for cleaving the cyclobutane (B1203170) ring under neutral, additive-free thermal conditions, driven by the release of ring strain. researchgate.net

Lewis Acid Catalyzed Ring-Opening to Conjugated Enones

Lewis acid catalysis provides an effective method for the ring-opening of cyclobutanones to form valuable conjugated enones. Research has demonstrated that 3-arylcyclobutanones, a class that includes 2,2-dichloro-3-phenylcyclobutanone, can undergo an iron-catalyzed ring-opening reaction. researchgate.netresearchgate.net This transformation is significant as it provides access to conjugated enones with good functional group tolerance under mild reaction conditions. researchgate.net

The mechanism of this Lewis acid-mediated reaction typically involves the coordination of the Lewis acid (e.g., FeCl₃) to the carbonyl oxygen, which activates the cyclobutanone. This activation facilitates the cleavage of a C-C bond within the strained ring. While many Lewis acid-catalyzed ring-openings of cyclobutanones proceed through the cleavage of a single C2-C3 bond to yield cyclic products, an unprecedented pathway involving the synergistic cleavage of both C2-C3 bonds has been realized for 3-arylcyclobutanones in the presence of water. researchgate.net This particular pathway leads directly to aryl alkyl ketones, showcasing the versatility of Lewis acids in dictating the reaction outcome. researchgate.net

Hydrolytic Ring Opening Mechanisms

The hydrolytic ring opening of strained cyclic ketones is another fundamental transformation. While specific studies on 2,2-dichloro-3-phenylcyclobutanone are not extensively detailed in the literature, the mechanism can be inferred from studies on analogous strained ring systems, such as cyclobutane-fused lactones. nih.gov The hydrolysis can proceed under both acidic and alkaline conditions through nucleophilic acyl substitution pathways.

Under alkaline conditions, the reaction is expected to follow a BAC2 mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the cleavage of the acyl-carbon bond to open the ring. nih.gov In acidic conditions, the AAC2 mechanism is generally favored. This pathway begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to the ring-opened product. nih.gov For the hydrolysis of a cyclobutane-fused lactone, calculations have shown these BAC2 and AAC2 mechanisms to be the most favorable pathways in their respective conditions. nih.gov

Oxidative Transformations

Oxidative reactions, particularly the Baeyer-Villiger oxidation, represent a powerful tool for the functionalization of cyclobutanones, converting the cyclic ketone into a lactone through the insertion of an oxygen atom.

Baeyer-Villiger Oxidation for Lactone Formation

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters, and cyclic ketones to lactones, using oxidants like peroxy acids or hydrogen peroxide. numberanalytics.comorganic-chemistry.org This oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl is a cornerstone transformation in organic synthesis. organic-chemistry.org The reaction proceeds via the Criegee intermediate, formed after the nucleophilic addition of the peroxy acid to the carbonyl group. This is followed by a concerted rearrangement step where one of the alpha-carbons migrates to the adjacent oxygen atom, leading to the formation of the lactone. pitt.edu

Chemical Oxidative Methodologies and Regioselectivity

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect when dealing with unsymmetrical ketones like 2,2-dichloro-3-phenylcyclobutanone. The outcome is determined by the migratory aptitude of the groups attached to the carbonyl carbon. libretexts.org The established order of migratory preference is generally H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.comstackexchange.com This preference is linked to the ability of the migrating group to stabilize a developing partial positive charge in the transition state of the rearrangement step. organic-chemistry.orgyoutube.com

In the case of 2,2-dichloro-3-phenylcyclobutanone, the two potential migrating groups are the dichlorinated C2 carbon and the phenyl-substituted C4 carbon. The C4 carbon is a secondary, benzylic carbon, while the C2 carbon is a quaternary carbon. Based on substitution, the C2 carbon might be expected to migrate. However, the presence of two strongly electron-withdrawing chlorine atoms on C2 would significantly destabilize any developing positive charge, thereby greatly diminishing its migratory aptitude. adichemistry.com Conversely, the C4 carbon, being a secondary carbon, has a higher intrinsic migratory aptitude than the deactivated C2 carbon. Therefore, the regioselective insertion of oxygen is predicted to occur between the carbonyl carbon and C4, yielding a γ-lactone.

| Migrating Group Priority |

| 1. Hydrogen (H) |

| 2. Tertiary alkyl |

| 3. Secondary alkyl ≈ Phenyl |

| 4. Primary alkyl |

| 5. Methyl |

| This table outlines the general order of migratory aptitude for substituents in the Baeyer-Villiger oxidation. Groups that can better stabilize a positive charge have a higher priority to migrate. |

Enzymatic Baeyer-Villiger Monooxygenases (BVMOs) in Stereoselective Oxidation

As an alternative to chemical methods, Baeyer-Villiger monooxygenases (BVMOs) have emerged as powerful biocatalysts for performing highly selective oxidations. acs.org These flavin-dependent enzymes utilize molecular oxygen and a cofactor such as NADPH to catalyze the insertion of an oxygen atom with remarkable regio-, chemo-, and enantioselectivity. acs.org The use of BVMOs is particularly advantageous for the synthesis of chiral lactones from prochiral or racemic ketones. researchgate.netresearchgate.net

The catalytic cycle of a BVMO begins with the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH. The reduced FAD then reacts with molecular oxygen to form a key reactive intermediate, a flavin-peroxide. acs.org This peroxyflavin species is the active oxidant that attacks the ketone substrate, leading to the formation of the Criegee intermediate within the enzyme's chiral active site. The enzyme's structure then precisely controls the subsequent rearrangement, dictating which C-C bond migrates and from which face, resulting in the formation of a highly enantioenriched lactone product. nih.gov

Studies on the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones have shown that both chemical catalysts and BVMOs can achieve high levels of stereoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net Different enzymes can even exhibit different regioselectivities, leading to the formation of either the "normal" lactone (from migration of the more substituted carbon) or the "abnormal" lactone (from migration of the less substituted carbon). mdpi.com This enzymatic approach offers a green and highly selective route to chiral γ-lactones, which are valuable building blocks in organic synthesis. acs.orgresearchgate.net

| Catalyst System | Substrate | Selectivity Outcome |

| Cationic Co(III)(salen) complex | 3-Arylcyclobutanone | Good enantioselectivity (up to 78% ee) researchgate.net |

| Flavinium-cinchona alkaloid ion-pair | 3-Phenylcyclobutanone (B1345705) | High enantioselectivity (up to 96% ee) chemrxiv.org |

| Baeyer-Villiger Monooxygenase (BVMO) | Various cycloketones | Excellent enantioselectivity, potential for antipodal products nih.gov |

| CHMObrev1 / CHMObrev2 (BVMOs) | 3-Substituted cyclobutanone | Different regiochemical outcomes ("normal" vs "abnormal" lactones) mdpi.com |

| This table presents examples of catalyst systems used for the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones, highlighting the high levels of stereocontrol achievable. |

Intermediate Formation and Migratory Aptitude in Baeyer-Villiger Rearrangement

The Baeyer-Villiger oxidation transforms ketones into esters, or cyclic ketones into lactones, through the action of peroxyacids. The reaction proceeds via a critical tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgresearchgate.net In the case of 2,2-dichloro-3-phenylcyclobutanone, the peroxyacid first protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the peroxyacid forms the Criegee intermediate. wikipedia.org

The rate-determining step of the reaction is the concerted migration of a substituent from the ketone to the adjacent peroxide oxygen, coupled with the departure of a carboxylate leaving group. wikipedia.org The regioselectivity of this rearrangement is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

For 2,2-dichloro-3-phenylcyclobutanone, the two groups flanking the carbonyl are the C2 carbon (bearing two chlorine atoms) and the C4 carbon. Migration of the more substituted C3-phenyl substituted carbon (formally a secondary carbon) would be expected over the less substituted C1 carbon. However, the presence of the electron-withdrawing gem-dichloro group at the C2 position significantly influences the electronic properties and stability of potential transition states. The migration involves the C-C bond, and the group that can better stabilize a partial positive charge during the transition state will migrate preferentially. The phenyl-substituted carbon (C3), being a benzylic-type secondary carbon, has a higher migratory aptitude than the methylene (B1212753) carbon (C4). Therefore, the anticipated product is a δ-lactone resulting from the migration of the C(4)-C(3) bond.

Reductive Transformations

Stereoselective Reductions of Carbonyl Moieties to Cyclobutanols

The reduction of the carbonyl group in substituted cyclobutanones, including 2,2-dichloro-3-phenylcyclobutanone, to the corresponding cyclobutanol is a transformation of significant synthetic interest, often proceeding with high stereoselectivity.

Application of Hydride Reagents (e.g., LiAlH(OtBu)3, NaBH4) and their Selectivity

Hydride reagents are commonly employed for the reduction of cyclobutanones. Studies on 3-substituted cyclobutanones have shown that these reductions are highly selective, predominantly yielding the cis alcohol, where the hydroxyl group is on the same face of the ring as the substituent. researchgate.netwikipedia.org This high selectivity (often >90% cis) is observed irrespective of the steric bulk of the hydride reagent, from the less hindered sodium borohydride (B1222165) (NaBH₄) to the bulkier lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). researchgate.netorganic-chemistry.org

The underlying reason for this pronounced cis-selectivity is believed to be torsional strain, which favors an anti-facial hydride attack (from the face opposite to the substituent), consistent with the Felkin-Anh model. researchgate.netwikipedia.org For 2,2-dichloro-3-phenylcyclobutanone, the hydride would preferentially attack from the face opposite the phenyl group, leading to the formation of cis-2,2-dichloro-3-phenylcyclobutanol as the major diastereomer. Lithium tri-tert-butoxyaluminum hydride, being a less reactive and more selective reducing agent than lithium aluminum hydride, is particularly useful for such transformations, minimizing side reactions. youtube.comlibretexts.orgorganic-chemistry.org Sodium borohydride is a milder reagent, also effective for this reduction, often used in protic solvents like methanol (B129727) or ethanol. chemistry-reaction.com

| Hydride Reagent | Typical Selectivity for 3-Substituted Cyclobutanones | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | High (>90% cis) | Mild reagent, used in protic solvents (e.g., MeOH, EtOH). |

| Lithium Aluminium Hydride (LiAlH₄) | High (>90% cis) | Powerful, non-selective reagent; reduces many functional groups. |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | High (>90% cis) | Bulky, selective reagent; useful for reducing reactive groups like acid chlorides to aldehydes. |

Influence of Reaction Conditions on Stereoselectivity (Temperature, Solvent Polarity)

Reaction conditions play a crucial role in fine-tuning the stereochemical outcome of the hydride reduction of cyclobutanones. Research indicates that the already high selectivity for the cis isomer can be further improved by modifying the temperature and the polarity of the solvent. researchgate.netwikipedia.org

Lowering the reaction temperature generally enhances stereoselectivity. researchgate.netorganic-chemistry.org This is a common principle in asymmetric synthesis, as lower kinetic energy allows the reaction to more effectively discriminate between the diastereomeric transition states leading to the cis and trans products.

Decreasing the solvent polarity also tends to increase the proportion of the cis alcohol. researchgate.netwikipedia.org In highly polar solvents, the solvent molecules can coordinate with the metal counterion of the hydride reagent, which in turn can affect the complexation between the cation and the carbonyl oxygen. nih.gov By reducing solvent polarity, these competing interactions are minimized, leading to a more ordered transition state and enhanced selectivity.

| Condition | Effect on Stereoselectivity | Rationale |

|---|---|---|

| Lowering Temperature | Increases cis-isomer formation | Enhances the energy difference between diastereomeric transition states. |

| Decreasing Solvent Polarity | Increases cis-isomer formation | Reduces competing solvent-cation interactions, leading to a more defined transition state. |

Reductive Amination for Nitrogen-Containing Derivatization

Reductive amination is a powerful method for forming C-N bonds, converting a ketone into an amine via an intermediate imine or enamine. wikipedia.org The process typically involves treating the ketone with an amine (ammonia, a primary amine, or a secondary amine) under weakly acidic conditions to form the imine, which is then reduced in situ. chemistrysteps.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the starting ketone. chemistrysteps.com

While specific studies on the reductive amination of 2,2-dichloro-3-phenylcyclobutanone are not extensively documented in the surveyed literature, the general mechanism can be applied. Reaction with a primary amine would lead to the formation of a secondary amine derivative. The initial step is the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent. The stereochemical outcome would likely favor the approach of the hydride from the less hindered face, anti to the phenyl group, yielding the cis-amino derivative as the major product.

Halogen Migration and Rearrangements

α-Halo ketones are known to undergo characteristic rearrangements, particularly under basic conditions. For 2,2-dichloro-3-phenylcyclobutanone, which possesses α-hydrogens, a Favorskii-type rearrangement is a plausible transformation. The classical Favorskii rearrangement of cyclic α-halo ketones results in a ring contraction. wikipedia.org

The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to displace a halide and form a bicyclic cyclopropanone intermediate. This strained intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide), leading to the cleavage of one of the cyclopropane (B1198618) bonds to form a more stable carbanion, which is subsequently protonated. wikipedia.org

In the context of gem-dihalo ketones like 2,2-dichloro-3-phenylcyclobutanone, a related pathway known as the quasi-Favorskii rearrangement has been observed. This reaction can be initiated by converting the ketone to a tertiary alcohol via the addition of an organometallic reagent. Subsequent treatment with a strong base induces a ring-contraction. This process, starting from α,α-dichlorocyclobutanones, serves as a method for synthesizing highly substituted cyclopropanecarboxylic acid derivatives. For 2,2-dichloro-3-phenylcyclobutanone, this would lead to a 2-phenyl-cyclopropanecarboxylic acid derivative, representing a significant skeletal rearrangement and ring contraction from the four-membered starting material.

Cine-Rearrangement of α-Halogen- to α′-Halogen-cyclobutanones

The transformation of α-halogenated cyclobutanones to their α′-halogenated isomers, a process known as cine-rearrangement, is a significant reaction in organic synthesis. This rearrangement can be facilitated by catalysts such as tertiary amines, hydrogen halides, or quaternary ammonium (B1175870) salts. researchgate.net While the specific mechanistic investigations focusing solely on 2,2-dichloro-3-phenylcyclobutanone are not extensively detailed in the available literature, the underlying principles can be understood by examining studies on structurally related 3-alkyl-2,2-dichlorocyclobutanones. researchgate.net

The rearrangement is conceptually related to the Favorskii rearrangement, which involves the base-induced rearrangement of α-halo ketones to carboxylic acid derivatives, often proceeding through a cyclopropanone intermediate. organic-chemistry.orgpurechemistry.orgwikipedia.orgslideshare.netnumberanalytics.com However, the cine-rearrangement of α,α-dihalocyclobutanones represents a distinct pathway.

Research on a series of 3-alkyl-2,2-dichlorocyclobutanones has shed light on the scope and mechanism of this transformation. researchgate.net These studies indicate that the rearrangement's effectiveness is influenced by the steric bulk of the substituent at the C-3 position. When the substituent is bulky, the rearrangement can proceed with high selectivity. In cases with less bulky substituents, mixtures of isomeric cyclobutanones may be obtained. researchgate.net

The proposed mechanism for the cine-rearrangement is thought to involve the formation of an enolate intermediate. In the presence of a base, a proton is abstracted from the α-carbon, leading to the formation of an enolate. This is followed by a rearrangement process that results in the migration of a halogen atom.

In the context of 2,2-dichloro-3-phenylcyclobutanone, the phenyl group at the C-3 position would play a crucial role in the reaction's progression. The reaction of 3-butyl-2,2-dichlorocyclobutanone with methanol in the presence of a base has been shown to yield a product of double cine-substitution, highlighting the complexity of these transformations. researchgate.net

A new rearrangement has also been reported in the reaction of α,α-dihalocyclobutanones with a base, suggesting that multiple rearrangement pathways may be accessible depending on the specific substrate and reaction conditions. nih.gov The stereoselectivity of the cine-rearrangement is another important aspect, with studies on α-halogenocyclobutanones indicating that the process can be highly stereoselective. researchgate.net

The table below summarizes findings from a study on the cine-rearrangement and cine-substitution of various 3-substituted-2,2-dichlorocyclobutanones, which provides insights into the potential behavior of 2,2-dichloro-3-phenylcyclobutanone under similar conditions.

| Entry | C-3 Substituent | Reagent | Product(s) | Observations |

| 1 | Bulky Alkyl Group | Base | Predominantly α′-halogen-cyclobutanone | The rearrangement is highly favored. |

| 2 | Less Bulky Alkyl Group | Base | Mixture of isomeric cyclobutanones | Reduced selectivity of the rearrangement. |

| 3 | n-Butyl | Methanol/Base | Product of double cine-substitution | Indicates further reactivity of the rearranged product. |

Stereochemical Aspects and Asymmetric Transformations of Dichlorophenylcyclobutanones

Enantioselective Synthesis Strategies

The direct construction of chiral 2,2-dichloro-3-phenylcyclobutanone in an enantioselective manner presents a significant synthetic challenge. The primary route to the racemic compound involves the [2+2] cycloaddition of dichloroketene (B1203229) with styrene (B11656). Achieving asymmetry in this transformation requires the use of chiral reagents or catalysts that can effectively control the stereochemical outcome of the reaction.

The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a powerful method for the construction of cyclobutanones. To induce enantioselectivity in the reaction between dichloroketene and styrene, two main strategies can be considered: the use of a chiral auxiliary attached to the styrene component or the employment of a chiral catalyst.

While specific examples detailing the asymmetric [2+2] cycloaddition of dichloroketene with styrene to yield 2,2-dichloro-3-phenylcyclobutanone are not extensively documented, the general principle has been explored with other substrates. For instance, studies on the stereoselective [2+2] cycloaddition of dichloroketene with acyclic enol esters have demonstrated that the use of a chiral auxiliary, such as (R)-2,2-diphenylcyclopentanol, can lead to useful levels of diastereoselectivity. This approach relies on the chiral auxiliary to direct the approach of the ketene to one face of the alkene, thereby establishing the stereochemistry of the newly formed chiral center in the cyclobutanone (B123998) ring. The auxiliary is subsequently cleaved to afford the enantioenriched product.

Alternatively, the use of chiral Lewis acid catalysts to promote the [2+2] cycloaddition of ketenes with carbonyl compounds has been shown to be highly effective in producing chiral β-lactones and δ-lactones with excellent enantioselectivity. Although not demonstrated for the dichloroketene-styrene reaction, it is conceivable that a similar strategy employing a chiral Lewis acid could activate the styrene component towards a stereoselective cycloaddition with dichloroketene. The development of such a catalytic system would be a significant advancement in the enantioselective synthesis of 2,2-dichloro-3-phenylcyclobutanone.

An alternative strategy for accessing chiral cyclobutanones involves the enantioselective deprotonation of a prochiral cyclobutanone precursor using a chiral non-racemic lithium amide base. This method generates a chiral enolate, which can then be trapped with an electrophile to produce an enantioenriched α-functionalized cyclobutanone.

In the context of 2,2-dichloro-3-phenylcyclobutanone, this strategy could be envisioned starting from a suitable prochiral precursor. The key step would be the ability of the chiral lithium amide to selectively remove one of the two enantiotopic protons adjacent to the carbonyl group. The resulting chiral lithium enolate would then need to be trapped, for instance, by protonation with a mild acid to afford the enantioenriched cyclobutanone.

The successful application of chiral lithium amides for the desymmetrization of various prochiral cyclic ketones is well-documented. rsc.orgorganicreactions.org For example, the deprotonation of 3-substituted cyclobutanones with chiral lithium amides has been shown to provide access to enantioenriched cyclobutenes. rsc.org While a direct application to a precursor of 2,2-dichloro-3-phenylcyclobutanone has not been reported, these precedents suggest that enantioselective deprotonation is a viable, albeit challenging, strategy to explore for the asymmetric synthesis of this compound. The steric and electronic properties of the dichlorinated ring would likely play a significant role in the efficiency and selectivity of the deprotonation step.

Asymmetric Catalysis in Derivatization Reactions

Once racemic or prochiral dichlorophenylcyclobutanones are in hand, asymmetric catalysis can be employed to achieve kinetic resolution or desymmetrization, leading to enantioenriched products. These transformations often involve transition metal catalysts in conjunction with chiral ligands.

The Baeyer-Villiger oxidation is a classic transformation that converts a ketone into an ester or lactone. The development of an asymmetric variant of this reaction allows for the kinetic resolution of racemic ketones or the desymmetrization of meso ketones.

While the direct asymmetric Baeyer-Villiger oxidation of 2,2-dichloro-3-phenylcyclobutanone has not been specifically described, a closely related process has been reported for the prochiral 3-phenylcyclobutanone (B1345705). caltech.edukaust.edu.sa This substrate is typically prepared by the dechlorination of 2,2-dichloro-3-phenylcyclobutanone using zinc. caltech.edu The subsequent palladium-catalyzed asymmetric Baeyer-Villiger oxidation of 3-phenylcyclobutanone using chiral phosphinooxazoline (PHOX) ligands affords the corresponding γ-lactone in high yield and with significant enantioselectivity. caltech.edu

This two-step sequence, involving dechlorination followed by asymmetric oxidation, provides an indirect method to access chiral products derived from 2,2-dichloro-3-phenylcyclobutanone. The success of the palladium-catalyzed step relies on the ability of the chiral PHOX ligand to create a chiral environment around the metal center, which in turn controls the stereochemical outcome of the oxygen insertion.

Table 1: Palladium-Catalyzed Asymmetric Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone

| Catalyst | Ligand | Oxidant | Solvent | Yield (%) | ee (%) |

|---|

Data extracted from studies on 3-substituted cyclobutanones, with 3-phenylcyclobutanone being a key substrate. The enantiomeric excess (ee) can often be enhanced through recrystallization. caltech.edu

Direct asymmetric conjugate addition to cyclobutenones can be challenging. An innovative approach involves the use of cyclobutenone ketals as stable surrogates. These compounds can undergo rhodium-catalyzed asymmetric addition of arylboronic acids, followed by hydrolysis to reveal the chiral 3-substituted cyclobutanone. dicp.ac.cnnih.gov

This methodology provides a powerful and versatile route to enantioenriched 3-arylcyclobutanones. The key step is the enantioselective carbometalation of the cyclobutene (B1205218) double bond by a chiral rhodium-aryl species, which is then followed by a β-oxygen elimination to yield a chiral enol ether. Subsequent hydrolysis of the enol ether furnishes the desired chiral cyclobutanone. A variety of chiral diene ligands have been shown to be effective in promoting this transformation with high enantioselectivity.

Although this method has not been explicitly applied starting from a dichlorinated cyclobutenone ketal, it represents a highly promising strategy for the synthesis of enantioenriched 3-phenylcyclobutanone, the direct precursor to chiral derivatives of 2,2-dichloro-3-phenylcyclobutanone.

Table 2: Rhodium-Catalyzed Asymmetric Arylation of a Cyclobutenone Ketal

| Arylboronic Acid | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) |

|---|

This table represents a generalized outcome based on reported methodologies for the rhodium-catalyzed asymmetric arylation of cyclobutenone ketals with various arylboronic acids. dicp.ac.cn

Beyond the specific examples of palladium and rhodium catalysis discussed above, a broader range of transition metals could potentially be employed for the asymmetric transformation of 2,2-dichloro-3-phenylcyclobutanone and its derivatives.

For instance, other transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydroformylation, or various cross-coupling reactions, could be envisaged for the functionalization of the cyclobutane (B1203170) ring or its unsaturated precursors. The development of such processes would further expand the synthetic utility of this chiral building block. The unique steric and electronic environment imparted by the dichlorinated stereocenter would likely influence the outcome of these catalytic transformations, necessitating careful optimization of reaction conditions and chiral ligands. The exploration of these avenues remains a fertile ground for future research in the field of asymmetric catalysis.

Diastereoselective Reactions

The carbonyl group in 2,2-dichloro-3-phenylcyclobutanone provides a handle for diastereoselective nucleophilic additions and rearrangements, enabling the controlled formation of new stereocenters.

The addition of nucleophiles to the carbonyl group of 3-substituted cyclobutanones can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Organocerium reagents, prepared from organolithiums and cerium(III) chloride, are known to react efficiently with easily enolizable ketones to yield addition products. researchgate.net

While specific studies on the addition of organocerium reagents to 2,2-dichloro-3-phenylcyclobutanone are not extensively documented in the reviewed literature, the general principles of nucleophilic additions to substituted cyclobutanones can be applied. The facial selectivity of the attack on the carbonyl carbon is dictated by the steric hindrance imposed by the substituents on the cyclobutane ring. It is generally expected that the nucleophile will approach from the less hindered face, leading to a preferred diastereomer. The use of organocerium reagents can be particularly advantageous in minimizing side reactions such as enolization, which can be a competing pathway with highly basic organometallic reagents.

Diastereoselective amidation of cyclobutanones can be achieved through various synthetic strategies, including rearrangement reactions. One such method is the aza-Baeyer-Villiger rearrangement, which converts a cyclic ketone into a lactam. The desymmetrization of prochiral 3-phenylcyclobutanone via a nitrogen insertion reaction provides a route to chiral γ-lactams. nih.gov This transformation can be achieved using a chiral aminoindanol (B8576300) in combination with trichloroisocyanuric acid. nih.gov Although this example does not feature the dichlorinated analog, the principle of a chiral auxiliary directing the migration of one of the two prochiral C-C bonds can be extended to 2,2-dichloro-3-phenylcyclobutanone.

The resulting chiral γ-lactams are valuable building blocks in the synthesis of various biologically active compounds. For instance, this methodology has been applied to the formal synthesis of drug molecules like pregabalin, baclofen, and brivaracetam, highlighting the synthetic utility of such diastereoselective amidations. nih.gov

Access to Chiral Building Blocks and Enantioenriched Products

The transformation of prochiral dichlorophenylcyclobutanones into enantioenriched products is a key strategy for the synthesis of complex chiral molecules.

The Baeyer-Villiger oxidation of cyclobutanones is a well-established method for the synthesis of γ-butyrolactones. nih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and can be rendered enantioselective by using chiral catalysts or reagents. The asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones provides a direct route to enantioenriched γ-butyrolactones, which are important structural motifs in many natural products. nih.govnih.gov

An enantioselective synthesis of γ-aryl-γ-butyrolactones has been achieved through a sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation, yielding products with up to 91% enantiomeric excess. nih.govfigshare.com While this specific sequence starts from benzylidenecyclopropanes, it demonstrates the feasibility of obtaining chiral γ-butyrolactones from four-membered ring precursors. The application of a chemo-enzymatic Baeyer-Villiger oxidation has also been reported for the synthesis of enantioenriched lactones, showcasing the potential of biocatalysis in these transformations. rsc.org

The general reactivity of cyclobutanones in Baeyer-Villiger oxidations is summarized in the table below:

| Starting Material | Reagent | Product | Significance |

| Prochiral Cyclobutanone | Chiral Catalyst/Reagent + Oxidant | Enantioenriched γ-Butyrolactone | Access to chiral building blocks for natural product synthesis. |

| Benzylidenecyclopropane | Asymmetric Epoxidation, Ring Expansion, Baeyer-Villiger Oxidation | Enantioenriched γ-Aryl-γ-butyrolactone | Demonstrates multi-step synthesis of chiral lactones from cyclic precursors. |

| 4-Methylcyclohexanone | Racemic Carboxylic Acid, Lipase, H₂O₂ | Enantioenriched (R)-4-Methylcaprolactone | Example of chemo-enzymatic asymmetric Baeyer-Villiger oxidation. |

The stereocontrolled reduction of the carbonyl group in 3-substituted cyclobutanones offers a direct route to chiral cyclobutanols. Studies on the hydride reduction of 3-phenylcyclobutanone, a close analog of the target compound, have shown a high diastereoselectivity for the formation of the cis-alcohol. This selectivity is largely independent of the size of the hydride reagent. Factors such as lower reaction temperatures and decreased solvent polarity can further enhance the pronounced selectivity for the cis-isomer. This suggests that the stereochemical outcome is primarily governed by the inherent structural features of the cyclobutane ring.

The desymmetrization of prochiral cyclobutanones is a powerful strategy for the synthesis of enantiomerically enriched compounds. organic-chemistry.org This approach takes advantage of the inherent ring strain of the four-membered ring, which can drive a variety of unusual and stereoselective reactions. nih.gov Asymmetric nitrogen-based ring expansions of prochiral cyclobutanones to chiral γ-lactams are a notable example of this strategy. nih.gov The use of a chiral nitrogen source, such as (1S,2R)-2-amino-1-indanol, can induce high diastereoselectivity in the rearrangement, leading to the formation of valuable chiral building blocks. nih.gov

Another approach to desymmetrization involves the enantioselective O-alkylation of 2-aryl-1,3-propanediols, which can be conceptually related to the functionalization of the prochiral faces of a cyclobutanone. organic-chemistry.org The development of chiral catalysts that can effectively discriminate between the enantiotopic groups of a prochiral substrate is crucial for the success of these methods.

Computational and Theoretical Chemistry Studies on Dichlorophenylcyclobutanones

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a important tool in the computational analysis of organic molecules, offering a balance between accuracy and computational cost. For 2,2-dichloro-3-phenyl-cyclobutanone, DFT studies can elucidate complex reaction pathways and predict the outcomes of stereoselective transformations.

Elucidation of Reaction Mechanisms and Transition States (e.g., Quasi-Favorskii Rearrangement)

The Quasi-Favorskii rearrangement is a characteristic reaction of α-halocyclobutanones. In the case of related α,α-dichlorocyclobutanols, DFT analysis has been instrumental in evaluating the syn-stereoselectivity of the rearrangement. nih.govresearchgate.net This rearrangement proceeds through a ring contraction mechanism. For 2,2-dichloro-3-phenyl-cyclobutanone, a similar rearrangement can be envisaged, likely initiated by a nucleophile.

Table 1: Representative Calculated Energy Barriers for Quasi-Favorskii Rearrangement of a Model Dichlorocyclobutanol System

| Transition State | Activation Energy (kcal/mol) |

| syn-Pathway | 15.2 |

| anti-Pathway | 18.5 |

Note: These are illustrative values based on related systems and are intended to show the typical energy differences between competing pathways.

Prediction and Rationalization of Stereoselectivity (e.g., Hydride Reductions)

The reduction of the carbonyl group in cyclobutanones can lead to the formation of two diastereomeric alcohols. The stereoselectivity of these reactions, particularly with hydride reagents, is a subject of both experimental and computational investigation. For 3-substituted cyclobutanones, hydride reductions have been shown to be highly selective for the formation of the cis-alcohol. vub.ac.beresearchgate.net This selectivity can be enhanced by factors such as lower reaction temperatures and decreased solvent polarity. vub.ac.beresearchgate.net

For 2,2-dichloro-3-phenyl-cyclobutanone, DFT calculations can model the approach of the hydride reagent to the carbonyl carbon from both faces of the cyclobutanone (B123998) ring. These calculations can determine the energies of the respective transition states, thereby predicting the major diastereomer formed. The presence of the bulky phenyl group and the two chlorine atoms significantly influences the steric environment around the carbonyl group, which is a key factor in determining the facial selectivity of the hydride attack.

Molecular Orbital Calculations

Molecular orbital (MO) calculations provide fundamental information about the electronic properties of a molecule, which are directly related to its reactivity.

Analysis of Electronic Structure and Reactivity

The electronic structure of 2,2-dichloro-3-phenyl-cyclobutanone is significantly influenced by the presence of the electronegative chlorine atoms and the phenyl ring. MO calculations can quantify the effects of these substituents on the electron distribution within the molecule. For instance, a natural bond orbital (NBO) analysis can reveal hyperconjugative interactions and the polarization of bonds. researchgate.net

Studies on substituted cyclobutanes have shown that halogen substitution can impact the chemical hardness and softness of the molecule, which in turn affects its stability and reactivity. researchgate.net For 2,2-dichloro-3-phenyl-cyclobutanone, the electron-withdrawing nature of the chlorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Strain Energy Calculations in Four-Membered Ring Systems

Cyclobutanone and its derivatives are characterized by significant ring strain, which is a major driver of their chemical reactivity. researchgate.net This strain arises from bond angle distortion from the ideal sp³ and sp² hybridization. Computational methods can be used to calculate the strain energy of these four-membered ring systems. The strain energy of cyclobutane (B1203170) is approximately 26.3 kcal/mol, and for cyclobutanone, it is even higher due to the introduction of the sp²-hybridized carbonyl carbon. researchgate.netumass.edulibretexts.org

Table 2: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane (B165970) | 6.2 |

| Cyclohexane | 0 |

Data sourced from multiple literature reports. umass.edulibretexts.org

Frontier Orbital Analysis in Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. researchgate.netunesp.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For 2,2-dichloro-3-phenyl-cyclobutanone, the LUMO is expected to be centered on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This indicates that the carbonyl carbon is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's reactivity towards nucleophiles; a lower LUMO energy generally implies higher reactivity.

The HOMO, on the other hand, is likely to have significant contributions from the lone pairs of the oxygen and chlorine atoms, as well as the π system of the phenyl ring. The energy and distribution of the HOMO are relevant for reactions involving electrophiles.

By analyzing the energies and spatial distributions of the HOMO and LUMO, FMO theory can provide valuable predictions about the regioselectivity and stereoselectivity of various reactions involving 2,2-dichloro-3-phenyl-cyclobutanone.

Synthetic Utility and Advanced Applications of 2,2 Dichloro 3 Phenylcyclobutanone

Precursors for Diverse Organic Frameworks

The unique structural arrangement of 2,2-dichloro-3-phenylcyclobutanone enables its use as a starting material for a wide array of organic structures. The reactivity of the strained ketone ring can be precisely controlled to generate larger or smaller ring systems, as well as various heterocyclic and carbocyclic frameworks.

Synthesis of Lactones and Related Oxygen Heterocycles

One of the primary applications of cyclic ketones in organic synthesis is their conversion to lactones (cyclic esters) via the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, effectively expanding the ring by one atom. For 2,2-dichloro-3-phenylcyclobutanone, this transformation yields a six-membered δ-lactone.

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide with a Lewis acid. organic-chemistry.orgchemistrysteps.com The mechanism proceeds through the formation of a Criegee intermediate, followed by the migration of one of the adjacent carbon atoms to the oxygen. wikipedia.org The regioselectivity of this migration is determined by the "migratory aptitude" of the substituents. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.org In the case of 2,2-dichloro-3-phenylcyclobutanone, the C3 carbon, which bears the phenyl group, is more substituted and has a higher migratory aptitude than the C1 carbon, which bears the two chlorine atoms. This selective migration leads to the formation of a single major lactone regioisomer. This method has been successfully applied to various dichlorocyclobutanones for the synthesis of γ-butyrolactones and other oxygen heterocycles. nih.gov

Table 1: Reagents for Baeyer-Villiger Oxidation of 2,2-Dichloro-3-phenylcyclobutanone

| Oxidizing Agent | Typical Conditions | Product Type |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2, CHCl3) | δ-Lactone |

| Peracetic acid | Acetic acid or ethyl acetate (B1210297) solvent | δ-Lactone |

| Hydrogen peroxide / Lewis Acid (e.g., BF3) | Aprotic solvent | δ-Lactone |

| Potassium peroxymonosulfate (B1194676) (Oxone®) | Aqueous or biphasic systems | δ-Lactone |

Intermediates in the Synthesis of Pyrethroids

Synthetic pyrethroids are a major class of insecticides whose structures are often derived from cyclopropanecarboxylic acid. google.com The core of many highly active pyrethroids consists of a substituted cyclopropane (B1198618) ring esterified with a specific alcohol. The value of 2,2-dichloro-3-phenylcyclobutanone in this field lies in its potential to serve as a precursor to these crucial cyclopropane derivatives through a ring-contraction reaction. By converting the four-membered cyclobutanone (B123998) ring into a three-membered cyclopropane ring, it is possible to generate the fundamental scaffold required for pyrethroid synthesis.

Construction of Cyclopropyl Derivatives through Ring Contraction

The most prominent method for achieving the ring contraction of α-halo ketones is the Favorskii rearrangement. wikipedia.orgorganic-chemistry.org When a cyclic α-halo ketone is treated with a base, it rearranges to form a ring-contracted carboxylic acid derivative. youtube.com For 2,2-dichloro-3-phenylcyclobutanone, this reaction provides a direct route to 2-phenyl-cyclopropanecarboxylic acid derivatives.

The mechanism is believed to proceed through the formation of an enolate, followed by intramolecular nucleophilic attack to form a strained cyclopropanone (B1606653) intermediate. This intermediate is then attacked by a nucleophile (such as hydroxide (B78521), an alkoxide, or an amine), leading to the cleavage of a carbon-carbon bond and formation of the final product. wikipedia.orgchemistry-reaction.com The choice of base and nucleophile determines the final product, allowing for the synthesis of carboxylic acids, esters, or amides from a single precursor. chemistry-reaction.com A related process, the quasi-Favorskii rearrangement, can be used on derivatives of dichlorocyclobutanones to yield highly substituted cyclopropanes. nih.gov

Table 2: Products from the Favorskii Rearrangement of 2,2-Dichloro-3-phenylcyclobutanone

| Base / Nucleophile | Product Type | Specific Product Example |

|---|---|---|

| Sodium hydroxide (NaOH) | Carboxylic acid | 2-Phenylcyclopropanecarboxylic acid |

| Sodium methoxide (B1231860) (NaOMe) | Ester | Methyl 2-phenylcyclopropanecarboxylate |

| Ammonia (B1221849) (NH3) | Primary Amide | 2-Phenylcyclopropanecarboxamide |

| Dimethylamine ((CH3)2NH) | Tertiary Amide | N,N-Dimethyl-2-phenylcyclopropanecarboxamide |

Synthesis of Nitrogen-Containing Derivatives (e.g., Amino Alcohols and Amines)

The carbonyl group of 2,2-dichloro-3-phenylcyclobutanone is a key handle for introducing nitrogen-containing functionalities. A powerful and widely used method for this transformation is reductive amination (also known as reductive alkylation). wikipedia.org This one-pot reaction converts a ketone into an amine by first forming an intermediate imine or enamine with an amine, which is then reduced in situ. masterorganicchemistry.comlibretexts.org

The reaction can be performed with ammonia to yield a primary amine, a primary amine to yield a secondary amine, or a secondary amine to yield a tertiary amine. mnstate.eduyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine intermediate in the presence of the starting ketone. harvard.edu This method provides a direct and efficient route to a diverse range of substituted aminocyclobutane derivatives. Furthermore, related dichlorinated compounds have been shown to react with amines to form various heterocyclic structures, such as 5-amino-1,3-oxazole-4-carbonitriles, indicating the potential for subsequent cyclization reactions. researchgate.net

Table 3: Synthesis of Amines via Reductive Amination

| Amine Reagent | Reducing Agent | Product Structure |

|---|---|---|

| Ammonia (NH3) | NaBH3CN | 4,4-Dichloro-3-phenylcyclobutanamine |

| Methylamine (CH3NH2) | NaBH(OAc)3 | 4,4-Dichloro-N-methyl-3-phenylcyclobutanamine |

| Aniline (C6H5NH2) | NaBH3CN | 4,4-Dichloro-N,3-diphenylcyclobutanamine |

Role in Complex Molecule and Natural Product Synthesis

The strategic application of reactions involving dichlorocyclobutanone intermediates has proven to be a powerful approach in the total synthesis of complex molecules and natural products. nih.gov The ability to convert a simple olefin into a functionalized four-membered ring, which can then be selectively rearranged, provides a robust platform for molecular construction.

Application in the Synthesis of Terpenoid Natural Products

Terpenoids are a large and diverse class of natural products, many of which are built upon five-membered carbocyclic rings (cyclopentanes). nih.gov Dichlorocyclobutanones, derived from the cycloaddition of dichloroketene (B1203229) with olefins, are excellent precursors for these cyclopentane (B165970) systems via a one-carbon ring expansion. nih.gov

This transformation is typically achieved by reacting the dichlorocyclobutanone with diazomethane. The presence of the two chlorine atoms adjacent to the carbonyl group has been found to enhance both the rate and the regioselectivity of the ring expansion. nih.gov The resulting dichlorocyclopentanone can then be further elaborated into complex terpenoid skeletons. This strategy has been applied to the synthesis of various naturally occurring compounds, including hirsutanes and guaianolides. nih.gov By starting with an appropriate precursor to 2,2-dichloro-3-phenylcyclobutanone, this methodology could be adapted to create phenyl-substituted analogues of terpenoid natural products, which may possess novel biological activities.

Chiral Synthesis of Lignan (B3055560) Lactones

2,2-Dichloro-3-phenylcyclobutanone and its derivatives are valuable intermediates in the stereoselective synthesis of lignan lactones, a class of naturally occurring compounds with significant biological activities, including potential anticancer properties. researchgate.net The rigid cyclobutane (B1203170) framework allows for controlled functionalization and the establishment of key stereocenters that are crucial for the biological efficacy of the target molecules.

One notable application involves the enantiocontrolled synthesis of several lignan lactones. A key step in this process is the enantioselective deprotonation of a 3-substituted cyclobutanone derivative. For instance, the synthesis of lignan lactones such as (-)-hinokinin, (-)-deoxypodorhizone, (-)-isohibalactone, and (-)-savinin has been achieved utilizing an enantioselective deprotonation of 3-(3,4-methylenedioxybenzyl)cyclobutanone. This strategy has proven effective for creating the β-alkyl-γ-butyrolactone ring system with a respectable degree of optical purity.

The general approach often involves the [2+2] cycloaddition of a substituted styrene (B11656) with dichloroketene to form the corresponding 2,2-dichloro-3-arylcyclobutanone. This intermediate then undergoes a series of transformations, including reductive removal of the chlorine atoms and subsequent Baeyer-Villiger oxidation to yield the desired γ-lactone core. The stereochemistry of the substituents on the cyclobutane ring directs the stereochemical outcome of the final lactone.

For example, the synthesis of aryltetralin lignan lactones like podophyllotoxin (B1678966) and its analogues, which are clinically important anticancer agents, often utilizes strategies that build upon a core structure related to substituted cyclobutanones. researchgate.netnih.gov These complex syntheses require precise control over multiple contiguous chiral centers. researchgate.net

Table 1: Examples of Lignan Lactones Synthesized Using Cyclobutanone Derivatives

| Lignan Lactone | Key Synthetic Strategy | Precursor |

|---|---|---|

| (-)-Hinokinin | Enantioselective deprotonation | 3-(3,4-Methylenedioxybenzyl)cyclobutanone |

| (-)-Deoxypodorhizone | Enantioselective deprotonation | 3-(3,4-Methylenedioxybenzyl)cyclobutanone |

| (-)-Isohibalactone | Enantioselective deprotonation | 3-(3,4-Methylenedioxybenzyl)cyclobutanone |

| (-)-Savinin | Isomerization of (-)-isohibalactone | (-)-Isohibalactone |

| Podophyllotoxin analogues | Stereocontrolled functionalization | 2,2-Dichloro-3-arylcyclobutanone |

Enantioselective Routes to Biologically Active Compounds (e.g., GABA-B Receptor Agonists)

The conformational rigidity of the cyclobutane ring in derivatives of 2,2-dichloro-3-phenylcyclobutanone makes it an excellent scaffold for the synthesis of conformationally restricted analogues of neurotransmitters, such as γ-aminobutyric acid (GABA). These analogues are crucial for studying the structure-activity relationships of GABA receptors and for the development of selective agonists and antagonists.

GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors are targets for various therapeutic agents. researchgate.net GABA-B receptors, in particular, are metabotropic receptors involved in a range of neurological processes. medchemexpress.com The development of selective GABA-B receptor agonists is of significant interest for the treatment of conditions like muscle spasticity and certain neurological disorders.

The synthesis of enantiomerically pure cyclobutane-containing GABA analogues often starts from a chiral cyclobutanone derivative. For instance, enantiomerically pure cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted GABA analogue, has been synthesized from a chiral β-amino acid derivative, which itself can be prepared from a cyclobutanone precursor. researchgate.net These synthetic routes allow for the precise placement of the amino and carboxylic acid functionalities in a defined spatial arrangement, mimicking the active conformation of GABA.

The stereoselectivity of the binding to GABA receptors is a critical aspect. For example, in the case of homo-beta-proline, a cyclic analogue of GABA, the (R)- and (S)-enantiomers exhibit opposite stereoselectivity for GABA-A and GABA-B receptors. nih.gov Specifically, the GABA-B receptor affinity resides exclusively in the (S)-enantiomer. nih.gov This highlights the importance of enantioselective synthesis in preparing biologically active compounds that can selectively target specific receptor subtypes.

Development of Novel Synthetic Methodologies and Cascade Reactions

The reactivity of 2,2-dichloro-3-phenylcyclobutanone and related dichlorocyclobutanones has been exploited in the development of novel synthetic methodologies, particularly in the realm of cascade reactions. ub.edu Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often under the same reaction conditions. ub.edubaranlab.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. mdpi.comrsc.org

The strained four-membered ring of dichlorocyclobutanones is prone to ring-opening reactions, which can be the initiating step in a cascade sequence. For example, treatment of 2,2-dichlorocyclobutanones with nucleophiles can lead to a Favorskii-type rearrangement or other ring-opening pathways, generating reactive intermediates that can undergo further transformations.

These cascade reactions can be initiated by various reagents and conditions, leading to a diverse array of products. For instance, Brønsted acid-catalyzed carbocyclization cascades have been developed that involve the intramolecular coupling of an alkyne, an oxocarbenium/iminium ion, and an arene to synthesize fused heterotricycles. nih.gov While not directly starting from 2,2-dichloro-3-phenylcyclobutanone, the principles of these cascade reactions can be applied to intermediates derived from it. The development of such reactions is crucial for the efficient synthesis of complex molecular architectures found in natural products and pharmaceuticals.

Advancements in Green Chemistry Applications (e.g., Biocatalysis for Cyclobutanone Transformations)

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes, a field known as green chemistry. mdpi.com Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. rsc.orgresearchgate.nete-bookshelf.de Biocatalytic transformations are typically performed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they often exhibit high chemo-, regio-, and stereoselectivity. rsc.org

The application of biocatalysis to the transformation of cyclobutanone derivatives represents a promising advancement. For instance, the reduction of prochiral ketones to chiral alcohols is a key transformation in organic synthesis, and biocatalysts such as baker's yeast and other microorganisms have been shown to be effective for this purpose. sphinxsai.com These biocatalytic reductions can provide access to enantiomerically pure alcohols, which are valuable chiral building blocks.

Specifically for cyclobutanone transformations, enzymes like ketoreductases can be employed for the stereoselective reduction of the carbonyl group. This can be particularly useful for preparing chiral cyclobutanol (B46151) intermediates that can be further elaborated into more complex molecules. The use of whole-cell biocatalysts can be advantageous as it obviates the need for the isolation and purification of enzymes and the addition of expensive cofactors. nih.gov

Furthermore, biocatalysis can be applied to other transformations of cyclobutanone derivatives, such as Baeyer-Villiger oxidations to form lactones. The use of biocatalysts in these reactions can lead to processes with a reduced environmental impact compared to traditional chemical methods that often rely on stoichiometric amounts of harsh reagents. The development of robust and efficient biocatalytic systems for the transformation of compounds like 2,2-dichloro-3-phenylcyclobutanone is an active area of research with the potential to make the synthesis of valuable chiral compounds more sustainable. polimi.it

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2,2-dichloro-3-phenyl-cyclobutanone typically involves the [2+2] cycloaddition of dichloroketene (B1203229) with styrene (B11656). While effective, this method often relies on precursors and conditions that are not environmentally benign. Future research will likely focus on developing greener, more efficient, and sustainable synthetic protocols.

Key areas for development include the use of alternative energy sources and greener reaction media. Microwave-assisted organic synthesis, for instance, has the potential to significantly reduce reaction times and energy consumption. researchgate.net Similarly, exploring solvent-free reaction conditions or the use of environmentally friendly solvents like ionic liquids or supercritical fluids could minimize the generation of hazardous waste. researchgate.netrsc.org

The development of novel catalytic systems is another crucial avenue. Heterogeneous catalysts could offer advantages in terms of separation and reusability, contributing to more sustainable processes. rsc.org Furthermore, a focus on atom economy, a core principle of green chemistry, will drive the exploration of new synthetic routes that maximize the incorporation of starting materials into the final product. acs.orgmdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.net | Optimization of reaction parameters (temperature, pressure, time) for the dichloroketene-styrene cycloaddition. |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. acs.org | Investigation of solid-state or neat reactions, possibly under high pressure or with ball milling. rsc.org |

| Green Solvents | Use of less toxic and renewable solvents (e.g., ionic liquids, water). researchgate.netacs.org | Screening of various green solvents for optimal yield and selectivity in the synthesis of 2,2-dichloro-3-phenyl-cyclobutanone. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, potential for continuous flow processes. rsc.org | Development of solid-supported catalysts for the generation of dichloroketene or for promoting the cycloaddition. |

Exploration of Novel Reaction Pathways and Deeper Mechanistic Understanding

The reactivity of 2,2-dichloro-3-phenyl-cyclobutanone is ripe for further exploration, with the potential to uncover novel reaction pathways leading to a diverse array of chemical structures. The strained four-membered ring is susceptible to various transformations, including ring-opening, rearrangement, and cycloaddition reactions.

Future research could focus on leveraging the inherent reactivity of the dichlorocyclobutanone core. For example, controlled ring-opening reactions could provide access to functionalized acyclic compounds that would be challenging to synthesize through other means. Mechanistic studies on the racemization of optically active 2,4-dichloro-3-phenylcyclobutenone have implicated the formation of a vinylketene intermediate, suggesting that similar intermediates could be harnessed from 2,2-dichloro-3-phenyl-cyclobutanone for subsequent reactions. researchgate.net

A deeper mechanistic understanding of both existing and new transformations is paramount. Detailed kinetic and mechanistic studies, potentially employing isotopic labeling and advanced spectroscopic techniques, can elucidate the transition states and intermediates involved in these reactions. This knowledge is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Table 2: Potential Novel Reaction Pathways for 2,2-dichloro-3-phenyl-cyclobutanone

| Reaction Type | Potential Products | Area for Mechanistic Investigation |

|---|---|---|

| Reductive Dechlorination | Monochlorinated or fully dechlorinated phenylcyclobutanone derivatives. | Selectivity of dechlorination, influence of the phenyl group on reactivity. |

| Nucleophilic Substitution | Substitution of one or both chlorine atoms with various nucleophiles. | Stereochemical outcome of the substitution, potential for rearrangement. |

| Ring-Opening Reactions | Functionalized butanoic acid derivatives or other acyclic structures. | Role of Lewis acids or bases in promoting ring cleavage, nature of intermediates (e.g., vinylketenes). researchgate.net |

| Rearrangements (e.g., Favorskii) | Cyclopropanecarboxylic acid derivatives. | Influence of the phenyl and dichloro substituents on the rearrangement pathway. |

| Further Cycloadditions | More complex polycyclic systems. | Diastereo- and enantioselectivity of cycloadditions involving the carbonyl group or other parts of the molecule. |

Expanding the Scope of Asymmetric Catalysis for Dichlorophenylcyclobutanone Transformations

The synthesis of enantiomerically pure 2,2-dichloro-3-phenyl-cyclobutanone and its derivatives represents a significant challenge and a key area for future research. The development of asymmetric catalytic methods is crucial for accessing single enantiomers, which are often required for applications in medicinal chemistry and materials science.

One promising approach is the use of chiral catalysts in the initial [2+2] cycloaddition of dichloroketene and styrene. Chiral Lewis acids or organocatalysts could be employed to induce enantioselectivity in this key bond-forming step. researchgate.netresearchgate.net This would provide direct access to optically active 2,2-dichloro-3-phenyl-cyclobutanone.

Alternatively, asymmetric transformations of the racemic cyclobutanone (B123998) could be explored. This could involve the kinetic resolution of the racemate through enantioselective reactions, such as the reduction of the carbonyl group or a catalytic ring-opening process. The development of enzymes or chiral metal complexes capable of selectively transforming one enantiomer would be a significant advance. acs.org Visible-light-induced asymmetric [2+2] photocycloaddition reactions also present a modern and powerful tool for the synthesis of chiral cyclobutane (B1203170) derivatives. mdpi.com

Table 3: Strategies for Asymmetric Synthesis and Transformation

| Strategy | Catalytic System | Potential Outcome |

|---|---|---|

| Asymmetric [2+2] Cycloaddition | Chiral Lewis acids, chiral N-heterocyclic carbenes, or other organocatalysts. researchgate.netresearchgate.net | Direct synthesis of enantioenriched 2,2-dichloro-3-phenyl-cyclobutanone. |

| Kinetic Resolution | Chiral reducing agents, enzymes (e.g., lipases, ketoreductases), or chiral transition metal complexes. acs.org | Separation of racemic 2,2-dichloro-3-phenyl-cyclobutanone into its enantiomers. |

| Dynamic Kinetic Resolution | Combination of a racemization catalyst and a stereoselective resolving agent. | Conversion of the entire racemic mixture into a single enantiomer of a derivatized product. |

| Asymmetric Photocycloaddition | Chiral photosensitizers or catalysts under visible light irradiation. mdpi.com | Enantioselective formation of the cyclobutane ring under mild conditions. |

Integration of Computational Methods for Predictive Synthesis

Computational chemistry is poised to play an increasingly important role in guiding the future development of synthetic routes and in understanding the reactivity of 2,2-dichloro-3-phenyl-cyclobutanone. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of selectivity. escholarship.orgnih.gov

Predictive synthesis, powered by computational tools, can accelerate the discovery of new reactions and the optimization of existing ones. For example, computational screening of potential catalysts for the asymmetric cycloaddition could identify promising candidates before they are synthesized and tested in the lab. nih.gov DFT calculations can also be used to predict the feasibility of novel reaction pathways and to understand the factors that control regio- and stereoselectivity. mdpi.com